Aminopropylcobalamin

Affinity chromatography Cobalamin-binding protein purification Photodissociative elution

Aminopropylcobalamin (AP-Cbl) is a semi‑synthetic cobalamin (vitamin B12) analog in which a 3‑aminopropyl group replaces the naturally occurring β‑axial ligand of the corrin macrocycle. This structural modification introduces a photolabile carbon–cobalt bond that homolyzes upon exposure to visible light, enabling non‑denaturing, light‑triggered release of bound proteins.

Molecular Formula C65H96CoN14O14P
Molecular Weight 1387.4 g/mol
CAS No. 72728-11-1
Cat. No. B1236223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopropylcobalamin
CAS72728-11-1
Synonymsaminopropylcobalamin
Molecular FormulaC65H96CoN14O14P
Molecular Weight1387.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CCN.[Co+3]
InChIInChI=1S/C62H90N13O14P.C3H8N.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2-3-4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1-4H2;/q;-1;+3/p-2
InChIKeyBUSHCRZUAUKJDC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopropylcobalamin (CAS 72728-11-1): A Photolabile Cobalamin Affinity Ligand for Precise Protein Purification


Aminopropylcobalamin (AP-Cbl) is a semi‑synthetic cobalamin (vitamin B12) analog in which a 3‑aminopropyl group replaces the naturally occurring β‑axial ligand of the corrin macrocycle [1]. This structural modification introduces a photolabile carbon–cobalt bond that homolyzes upon exposure to visible light, enabling non‑denaturing, light‑triggered release of bound proteins [1]. AP-Cbl was specifically designed as an immobilized affinity ligand for the single‑step purification of cobalamin‑binding proteins from complex biological fluids [1]. Its primary utility resides in the preparation of Sephacryl‑aminopropylcobalamin affinity resins that retain the high avidity of native cobalamin for apoproteins while allowing gentle photodissociative elution [2].

Why Cyanocobalamin, Methylcobalamin, or Thermolabile Resins Cannot Replace Aminopropylcobalamin in Affinity Purification Workflows


Cobalamin‑binding proteins such as transcobalamin II, intrinsic factor, and haptocorrin exhibit dissociation constants in the femtomolar range for their physiological ligands, making non‑denaturing elution from conventional affinity resins extremely challenging [1]. Simple cobalamin analogs (e.g., cyanocobalamin or methylcobalamin) lack the bifunctional architecture—a Co–C bond that is stable during binding and washing yet cleavable under mild conditions—required for reversible immobilization. Thermolabile affinity matrices that rely on temperature‑sensitive linkages (e.g., cyanocobalamin coupled via 3,3′‑diaminodipropylamine to CH‑Sepharose) release proteins at 37 °C, but thermal elution can promote protein denaturation, proteolysis, and non‑specific desorption [2]. Furthermore, thermolabile resins typically yield the protein as a cobalamin‑saturated holo‑complex that cannot be directly used in apoprotein‑dependent functional assays [2]. Aminopropylcobalamin uniquely overcomes these limitations by providing a photolabile attachment point that enables ambient‑temperature, light‑triggered release of native, functionally active protein complexes, making it irreplaceable for workflows requiring high yield, structural integrity, and functional preservation of cobalamin‑binding proteins [1].

Quantitative Differentiation Evidence for Aminopropylcobalamin (CAS 72728-11-1) Versus Alternative Cobalamin Affinity Ligands


Photolabile vs. Thermolabile Elution: Preserving Protein Integrity and Functional Competence

The defining differentiation of aminopropylcobalamin (AP-Cbl) is its photolabile β‑axial carbon–cobalt bond, which homolyzes upon exposure to visible light from a 300 W lamp, releasing bound proteins as aquacobalamin complexes without heat, chaotropes, or pH shifts [1]. In contrast, the thermolabile cyanocobalamin‑Sepharose method described by Lindemans et al. requires elution at 37 °C, a temperature that accelerates proteolytic degradation of apotranscobalamin II and precludes long‑duration chromatography of large sample volumes [2]. Van Kapel et al. explicitly noted that rapid denaturation of apo‑transcobalamin II prohibited the use of long‑term thermolabile affinity chromatography when processing large amounts of Cohn fraction III [3]. The photodissociative mechanism of AP-Cbl circumvents this thermal instability, enabling processing at 4 °C throughout adsorption and washing, followed by light‑triggered release under continuous cooling [1].

Affinity chromatography Cobalamin-binding protein purification Photodissociative elution

Purification Yield: 80% Recovery with AP-Cbl vs. 55% and 73% for Thermolabile Alternatives

Quadros et al. reported an approximately 80% yield for human transcobalamin II (TCII) purified from Cohn fraction III using a three‑step protocol incorporating photo‑labile aminopropylcobalamin‑Sephacryl S‑200 as the affinity step, with the final preparation containing 1 mol cobalamin/mol protein and a single 43 kDa polypeptide on SDS‑PAGE [1]. By comparison, the earlier thermolabile cyanocobalamin‑Sepharose method of Lindemans et al. achieved a 55% yield with a specific binding capacity of 0.98 mol CNCbl/mol TCII and heterogeneous isoelectric focusing patterns indicating isoprotein contamination [2]. The improved thermolabile method of Van Kapel et al. reached 73% yield with 0.95 mol cobalamin/mol TCII, but required 122 kg of starting Cohn fraction III to obtain 25 mg of purified protein, underscoring the preparative scale challenges [3]. The 80% yield with AP‑Cbl represents a 1.45‑fold improvement over the original thermolabile method and a 1.10‑fold improvement over the improved thermolabile variant, while maintaining homogeneous product quality [1].

Transcobalamin II purification Protein recovery yield Affinity chromatography efficiency

Multi‑Protein Versatility: Single Resin Validated for Three Distinct Cobalamin‑Binding Protein Classes

The Sephacryl‑aminopropylcobalamin affinity resin has been experimentally validated for the purification to near homogeneity and in high yield of three representative cobalamin‑binding proteins from diverse biological sources: transcobalamin II from rabbit serum, intrinsic factor from human gastric juice, and R binder from human saliva [1]. This contrasts with thermolabile affinity methods, which were primarily optimized for transcobalamin II purification and required significant re‑optimization for each new target [REFS-2, REFS-3]. The resin capacity of approximately 1 μmol AP‑Cbl per mL of settled beads [1] provides a defined, reproducible ligand density suitable for quantitative adsorption of cobalamin‑binding proteins from biological fluids. Subsequent studies extended the utility to chicken serum haptocorrin [4] and the transcobalamin‑cobalamin receptor (TCblR) from human placental membranes [5], demonstrating broad cross‑species and cross‑protein applicability.

Transcobalamin II Intrinsic factor Haptocorrin/R-binder Broad-spectrum affinity resin

Functional Cell‑Surface Receptor Assay: AP-Cbl Beads as a Unique Tool for Studying Transcobalamin‑Receptor Interactions

Sephacryl‑aminopropylcobalamin beads charged with transcobalamin II (TCII) serve as foci for the specific adherence of L1210 murine leukemia cells, an interaction that does not occur with nonderivatized beads, when TCII is omitted, when TCII is pre‑saturated with cyanocobalamin, or when intrinsic factor replaces TCII [1]. This demonstrates that AP‑Cbl‑immobilized TCII retains its native conformation and receptor‑binding competence after photodissociative release. No other cobalamin affinity resin has been shown to support functional cell‑surface receptor adhesion assays. The bead‑cell interaction is abolished by photolysis, confirming that the photolabile Co–C bond is the operative release mechanism and that the immobilized ligand is presented in a sterically accessible orientation [1]. The binding capacity was quantified at approximately 10⁶ molecules of cobalamin per bead [2].

Transcobalamin II receptor Cell adhesion assay L1210 murine leukemia cells Receptor-ligand interaction

Synthetic Gateway: β‑(3‑Aminopropyl)cobalamin as a Key Intermediate for Fluorescent and Therapeutic Cobalamin Conjugates

β‑(3‑Aminopropyl)cobalamin (identical to aminopropylcobalamin) has been selected as a common synthetic intermediate from which fluorescent cobalamin derivatives (CobalaFluors) can be prepared in good yield by reaction of the fluorophore NHS‑ester with the terminal primary amine [1]. Smeltzer et al. synthesized fluorescein, naphthofluorescein, and Oregon Green conjugates via this route, confirming that the 3‑aminopropyl linker preserves transcobalamin II recognition and enables receptor‑mediated endocytosis into cancer cells [1]. This synthetic utility is structurally unique: naturally occurring cobalamins (adenosylcobalamin, methylcobalamin, cyanocobalamin) lack a free primary amine for bioconjugation, and their direct derivatization requires multistep hydrolysis of the corrin side‑chain amides [2]. Patent literature further discloses that aminopropylcobalamin serves as a precursor for photo‑responsive drug delivery systems exploiting the photolabile Co–C bond for controlled therapeutic release [3].

Fluorescent cobalamin CobalaFluor Bioconjugation Cancer imaging

Resin Capacity Reproducibility: Defined Ligand Density of ~1 μmol AP-Cbl per mL Settled Beads

The Sephacryl‑aminopropylcobalamin resin is prepared by coupling AP‑Cbl to CNBr‑activated Sephacryl beads, yielding a consistent ligand density of approximately 1 μmol AP‑Cbl per mL of settled beads [1]. This high loading capacity is comparable to or exceeds that of alternative cobalamin affinity matrices. For context, the thermolabile cobalamin‑ethanol‑aminohexane Sepharose method achieved a specific binding activity of 15,720 pmol/mg protein (approximately 15.7 nmol/mg) after purification, but the resin itself had a lower effective binding capacity due to steric constraints of the thermolabile linker [2]. The defined 1 μmol/mL loading of AP‑Cbl resin enables quantitative adsorption of cobalamin‑binding proteins from biological fluids: Jacobsen et al. demonstrated that 25 mL of rabbit serum labeled to 1% of total cobalamin‑binding capacity was quantitatively depleted by the resin [3]. This reproducible stoichiometry is essential for laboratories requiring predictable, scalable purification protocols.

Affinity resin capacity Ligand density CNBr-activated Sephacryl Reproducible chromatography

Optimal Application Scenarios for Aminopropylcobalamin (CAS 72728-11-1) Based on Quantitative Differentiation Evidence


High‑Yield, Non‑Denaturing Purification of Native Transcobalamin II for Structural and Functional Studies

Laboratories requiring homogeneous, functionally active human or rabbit transcobalamin II for biochemical characterization, antibody generation, or diagnostic assay development should prioritize AP‑Cbl affinity chromatography. The ~80% overall yield with 1 mol cobalamin/mol protein stoichiometry [1] exceeds the 55% yield of the original thermolabile method [2] and the 73% yield of the improved thermolabile variant [3], while the photodissociative elution preserves the native conformation essential for receptor‑binding studies. Protease inhibitors can be maintained throughout the cold‑room processing, minimizing the degradation that plagues thermal elution protocols [1].

Simultaneous Purification of Multiple Cobalamin‑Binding Proteins Using a Single Affinity Resin

Core facilities or research groups studying the vitamin B12 transport system (transcobalamin II, intrinsic factor, haptocorrin/R‑binder, and their receptors) can standardize on a single AP‑Cbl resin. The method has been independently validated for rabbit serum TCII, human gastric juice intrinsic factor, human saliva R binder [4], chicken serum haptocorrin [5], and human placental TCblR [6], eliminating the need to procure, validate, and maintain multiple resin types. The defined ~1 μmol/mL ligand density [4] ensures predictable binding capacity across diverse sample types.

Cell‑Surface Receptor Pharmacology and Cancer Cell Cobalamin Uptake Studies

Investigators studying transcobalamin II receptor expression, cobalamin internalization pathways, or cobalamin‑mediated drug targeting to cancer cells should use AP‑Cbl beads. The specific adherence of L1210 murine leukemia cells to AP‑Cbl‑TCII beads—abolished by nonderivatized beads, TCII omission, CNCbl pre‑saturation, or intrinsic factor substitution [7]—provides a clean, binary functional assay for receptor‑ligand interaction. The ~10⁶ cobalamin molecules per bead [7] provide a quantifiable ligand presentation density for dose‑response studies. This capability is absent from all thermolabile and non‑photolabile cobalamin resins.

Synthesis of Fluorescent and Therapeutic Cobalamin Conjugates via the 3‑Aminopropyl Handle

Medicinal chemistry and chemical biology groups developing cobalamin‑based imaging agents or drug delivery systems should procure aminopropylcobalamin as a versatile synthetic intermediate. The free primary amine on the 3‑aminopropyl β‑axial ligand enables direct NHS‑ester conjugation to fluorophores (fluorescein, naphthofluorescein, Oregon Green) [8] or therapeutic payloads, while the photolabile Co–C bond provides a built‑in mechanism for light‑triggered drug release [9]. This dual functionality—conjugation handle plus photoreleasable linker—is not available in any naturally occurring cobalamin, making AP‑Cbl the compound of choice for photo‑responsive cobalamin conjugate development.

Quote Request

Request a Quote for Aminopropylcobalamin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.